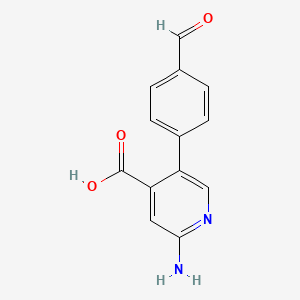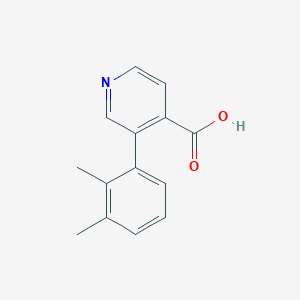
5-(4-Formylphenyl)-6-hydroxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Formylphenyl)-6-hydroxynicotinic acid (5-(4-FPHNA)) is a naturally occurring compound that is found in the human body, as well as in many plants and animals. It is a derivative of nicotinic acid, which is a common precursor for many biochemical processes. 5-(4-FPHNA) is an important intermediate in the biosynthesis of several important compounds, including acetylcholine, dopamine, and serotonin. It has also been found to possess a variety of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties.
科学的研究の応用
5-(4-FPHNA) has been studied extensively for its potential applications in scientific research. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been used as a model compound to study the mechanisms of action of other compounds, such as acetylcholine and dopamine. Additionally, 5-(4-FPHNA) has been used in the synthesis of various drugs, including antidepressants and antipsychotics.
作用機序
The exact mechanism of action of 5-(4-FPHNA) is not yet fully understood. However, it is known to interact with various receptors and enzymes in the body, resulting in various physiological effects. It has been found to interact with the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine, which is associated with improved cognitive function.
Biochemical and Physiological Effects
5-(4-FPHNA) has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine. This can lead to improved cognitive function and memory. It has also been found to interact with the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
実験室実験の利点と制限
5-(4-FPHNA) is a relatively easy compound to synthesize and can be used in a variety of laboratory experiments. It has a wide range of biological activities, making it a useful tool for studying various biochemical and physiological processes. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, it is important to note that 5-(4-FPHNA) is a highly reactive compound and should be handled with care.
将来の方向性
The potential future directions for 5-(4-FPHNA) are numerous. Further research is needed to fully understand its mechanism of action and the potential therapeutic applications. Additionally, further studies are needed to explore its potential as a drug target for various diseases. Additionally, further research is needed to explore its potential as a biomarker for various diseases, as well as its potential role in the regulation of various physiological processes. Finally, further studies are needed to explore its potential as a drug delivery system for various drugs.
合成法
5-(4-FPHNA) can be synthesized through several different methods. The most common method is through the reaction of 4-formylphenol and hydroxynicotinic acid, which yields 5-(4-FPHNA) as the main product. This reaction is catalyzed by a base such as sodium hydroxide and is usually carried out at a temperature of around 150°C. Other methods include the reaction of formaldehyde and hydroxynicotinic acid, as well as the reaction of 4-formylphenol and sodium hydroxide.
特性
IUPAC Name |
5-(4-formylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-7-8-1-3-9(4-2-8)11-5-10(13(17)18)6-14-12(11)16/h1-7H,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZQVDRMYAOCPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687038 |
Source


|
| Record name | 5-(4-Formylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Formylphenyl)-6-hydroxynicotinic acid | |
CAS RN |
1261973-02-7 |
Source


|
| Record name | 5-(4-Formylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














